

Structural Elucidation of 14-Pentadecenoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *14-Pentadecenoic acid*

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This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of **14-pentadecenoic acid**. This long-chain fatty acid, with the chemical formula $C_{15}H_{28}O_2$, is of interest in various research fields for its potential biological activities. This document outlines the key spectroscopic techniques and experimental protocols necessary for its characterization.

Physicochemical Properties and Identification

14-Pentadecenoic acid is an unsaturated fatty acid with a terminal double bond. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	$C_{15}H_{28}O_2$	PubChem[1]
Molecular Weight	240.38 g/mol	PubChem[1]
IUPAC Name	pentadec-14-enoic acid	PubChem[1]
CAS Number	17351-34-7	PubChem[1]

Spectroscopic Data for Structural Confirmation

The structural confirmation of **14-pentadecenoic acid** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimental data for **14-pentadecenoic acid** is not readily available in public repositories, the expected chemical shifts can be predicted based on the known values for similar long-chain fatty acids.

Table 1: Predicted ^1H NMR Chemical Shifts for **14-Pentadecenoic Acid** in CDCl_3

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-15 (vinyl)	4.92 - 5.05	m
H-14 (vinyl)	5.75 - 5.85	m
H-2 (α to COOH)	2.35	t
H-13 (allylic)	2.00 - 2.10	m
H-3 (β to COOH)	1.60 - 1.65	m
H-4 to H-12 (methylene chain)	1.25 - 1.40	m
-COOH	10.0 - 12.0	br s

Table 2: Predicted ^{13}C NMR Chemical Shifts for **14-Pentadecenoic Acid** in CDCl_3

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (COOH)	~180
C-14 (vinyl CH)	~139
C-15 (vinyl CH_2)	~114
C-2 (α to COOH)	~34
C-3 (β to COOH)	~25
C-13 (allylic)	~34
C-4 to C-12 (methylene chain)	29 - 30

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, typically after derivatization to form more volatile esters (e.g., methyl esters).

Table 3: Predicted Key Mass Fragments for **14-Pentadecenoic Acid** Methyl Ester (FAME)

m/z	Interpretation
254	$[\text{M}]^+$ (Molecular ion of the methyl ester)
223	$[\text{M} - \text{OCH}_3]^+$
74	McLafferty rearrangement fragment $[\text{CH}_3\text{OC(OH)=CH}_2]^+$
55	$[\text{C}_4\text{H}_7]^+$ (common fragment for unsaturated alkyl chains)

Experimental Protocols for Structural Elucidation

The following sections detail the methodologies for the key experiments involved in the structural elucidation of **14-pentadecenoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ^1H and ^{13}C NMR spectra of a long-chain fatty acid.

- Sample Preparation:
 - Weigh 5-10 mg of the purified **14-pentadecenoic acid** sample.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 500 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Sequence: zg30
 - Number of Scans: 16-64
 - Spectral Width: 12-16 ppm
 - Relaxation Delay (d1): 1-2 s
 - ^{13}C NMR:
 - Pulse Sequence: zgpg30 (proton-decoupled)
 - Number of Scans: 1024 or more (due to low natural abundance of ^{13}C)
 - Spectral Width: 200-240 ppm

- Relaxation Delay (d1): 2-5 s
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

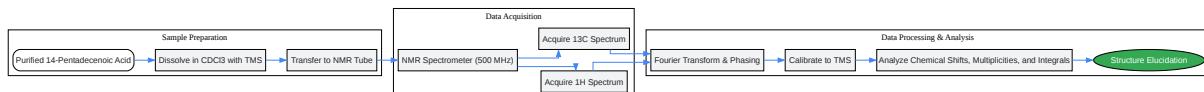
This protocol describes the derivatization of **14-pentadecenoic acid** to its fatty acid methyl ester (FAME) and subsequent analysis by GC-MS.

- Derivatization to Fatty Acid Methyl Ester (FAME):
 - To 1 mg of the fatty acid sample, add 1 mL of 2% sulfuric acid in methanol.
 - Heat the mixture at 60-70°C for 1-2 hours in a sealed vial.
 - After cooling to room temperature, add 1 mL of n-hexane and 1 mL of water.
 - Vortex the mixture and allow the layers to separate.
 - Carefully collect the upper hexane layer containing the FAME.
 - Dry the hexane extract over anhydrous sodium sulfate.
 - The sample is now ready for GC-MS analysis.
- GC-MS Instrument Parameters:

- Gas Chromatograph:
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Injector Temperature: 250°C.
 - Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 min.
 - Ramp to 250°C at 10°C/min.
 - Hold at 250°C for 10 min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-500.
- Data Analysis:
 - Identify the peak corresponding to the **14-pentadecenoic acid** methyl ester based on its retention time.
 - Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
 - Compare the obtained mass spectrum with a library of known compounds (e.g., NIST) for confirmation.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the structural elucidation of **14-pentadecenoic acid**.



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Caption: Workflow for NMR-based structural elucidation of **14-pentadecenoic acid**.



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References

- 1. 14-Pentadecenoic acid | C15H28O2 | CID 543854 - PubChem [pubchem.ncbi.nlm.nih.gov]
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